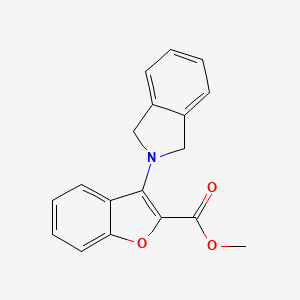![molecular formula C9H6ClN5 B2429412 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile CAS No. 946386-68-1](/img/structure/B2429412.png)
2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile” is a chemical compound that has gained significant attention in the field of scientific research. It is also known by other names such as 2-Amino-4-chloro-6-methylpyrimidine, AM (nitrification inhibitor), 4-Chloro-6-methyl-2-pyrimidinamine, and 4-Chloro-6-methylpyrimidin-2-ylamine .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of new α-aminophosphonates containing potential anticancer active 4-chloro-6-methylpyrimidin-2-amino pharmacophore were synthesized . The title compounds were synthesized by Kabachnik-Fields reaction using sulfated Titania, a solid acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C9H6ClN5 and the molecular weight is 219.63.Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 143.574 . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques: Researchers have developed various techniques for synthesizing compounds related to 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile. These include displacement methods for substituting pyridine rings and the use of specific reagents for the synthesis of heavily substituted 2-aminopyridines (Teague, 2008).
- Crystal Structure Analysis: Detailed crystal structure analysis of compounds structurally similar to this compound has been carried out using single-crystal X-ray diffraction methods, providing insights into the molecular arrangement and bonding properties of these compounds (Guo et al., 2007).
Chemical Properties and Reactions
- Rotational Barrier Studies: Investigations into the barrier to rotation around the carbon-amino-nitrogen bond in related compounds have been conducted. This includes studying the structural properties of N,N-dialkylaminobenzamides and the analogously substituted 2-(phenylmethylene)propanedinitriles (Karlsen et al., 2002).
- Biocorrosion Inhibition: Studies have shown that derivatives of 2-aminopyrimidines, which are structurally related to the chemical , can inhibit biocorrosion caused by bacteria on metal surfaces. This highlights potential applications in industrial settings for corrosion prevention (Onat et al., 2016).
Pharmaceutical and Biological Applications
- Anticancer Potential: Research indicates that certain α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophores have shown potential as inhibitors of cancer cell lines, suggesting applications in cancer treatment (Reddy et al., 2020).
- Antibacterial Activity: Studies on the antibacterial properties of compounds including 2-[Bis(methylthio)methylene]propanedinitrile and its derivatives demonstrate their potential in combatting bacterial infections (Al-Adiwish et al., 2012).
Propiedades
IUPAC Name |
2-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c1-6-2-8(10)15-9(14-6)13-5-7(3-11)4-12/h2,5H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIYUXEVUZDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429329.png)
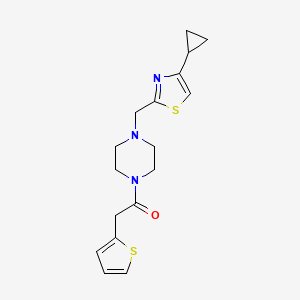
![3,4-Dihydro-1H-isoquinolin-2-yl-[3-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2429333.png)
![(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2429334.png)
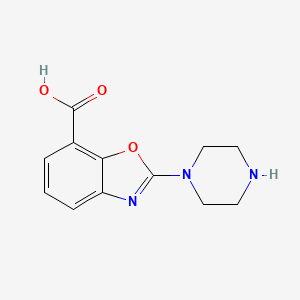
![Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B2429339.png)
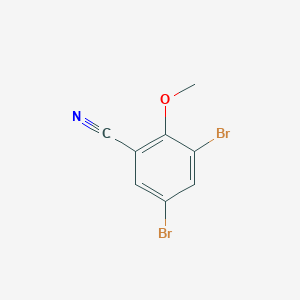
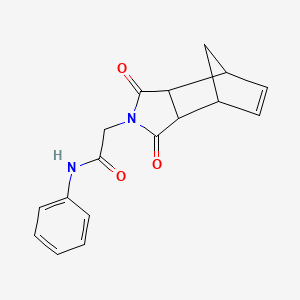
![N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2429342.png)
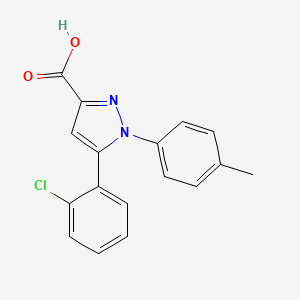
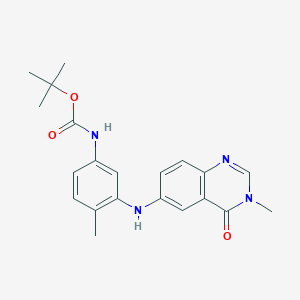
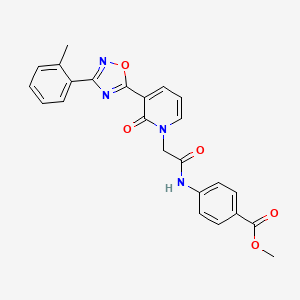
![1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2429350.png)
